molecular formula C24H16F4O4 B11599817 7-[(2-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

7-[(2-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11599817
M. Wt: 444.4 g/mol
InChI Key: PSFYGRBPNCLRPD-UHFFFAOYSA-N
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Description

7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the introduction of the substituent groups. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of Substituent Groups: The fluorophenyl, methoxyphenyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving the use of reagents such as fluorobenzene, methoxybenzene, and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: Modulating signaling pathways, such as those related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one: This compound is unique due to the presence of fluorine, methoxy, and trifluoromethyl groups.

    Other Chromen-4-one Derivatives: Compounds with similar structures but different substituent groups, such as 7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one.

Properties

Molecular Formula

C24H16F4O4

Molecular Weight

444.4 g/mol

IUPAC Name

7-[(2-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C24H16F4O4/c1-30-19-9-5-3-7-16(19)21-22(29)17-11-10-15(12-20(17)32-23(21)24(26,27)28)31-13-14-6-2-4-8-18(14)25/h2-12H,13H2,1H3

InChI Key

PSFYGRBPNCLRPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F)C(F)(F)F

Origin of Product

United States

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